molecular formula C6H8N2O2S B1590692 3-Methylpyridine-2-sulfonamide CAS No. 65938-79-6

3-Methylpyridine-2-sulfonamide

Cat. No. B1590692
CAS RN: 65938-79-6
M. Wt: 172.21 g/mol
InChI Key: ZOEZYLUVSDCJLS-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3-Methylpyridine-2-sulfonamide is 1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) . This indicates that the molecule consists of a pyridine ring with a methyl group attached at the 3-position and a sulfonamide group attached at the 2-position .


Physical And Chemical Properties Analysis

3-Methylpyridine-2-sulfonamide is a solid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.

Scientific Research Applications

Synthetic approaches and applications of sulfonimidates

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
  • Methods of Application : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : The use of sulfonimidates has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time . They have been used to access other important organosulfur compounds .

Asymmetric Syntheses

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of Application : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that is discussed in detail in the literature .
  • Methods of Application : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines, has increased prominence due to their medicinal chemistry properties .
  • Results or Outcomes : The use of sulfonimidates has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time . They have been used to access other important organosulfur compounds .

Alkyl Transfer Reagents

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . This plays on the lability of sulfonimidates under acidic conditions .
  • Methods of Application : The use of sulfonimidates as alkyl transfer reagents involves their reaction with acids, alcohols and phenols . This is often carried out under acidic conditions .
  • Results or Outcomes : The use of sulfonimidates as alkyl transfer reagents has allowed for the synthesis of a variety of organosulfur compounds .

Safety And Hazards

The safety information for 3-Methylpyridine-2-sulfonamide indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 3-Methylpyridine-2-sulfonamide were not found in the retrieved data, research into sulfonamides continues to be an active area of study due to their wide range of pharmacological activities .

properties

IUPAC Name

3-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEZYLUVSDCJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485443
Record name 3-methylpyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridine-2-sulfonamide

CAS RN

65938-79-6
Record name 3-Methyl-2-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65938-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylpyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Rong, T Yamasaki, Y Li, K Kumata… - ACS Medicinal …, 2023 - ACS Publications
… Sulfonamide 4 was initially attempted from cross-coupling reactions of 3-methylpyridine-2-sulfonamide and 1-iodo-2-methoxybenzene (path A), but it was unsuccessful. Then, we …
Number of citations: 4 pubs.acs.org

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